

[2,2'-Bipyridine]-6,6'-dicarbonitrile molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **[2,2'-Bipyridine]-6,6'-dicarbonitrile**

Cat. No.: **B1335946**

[Get Quote](#)

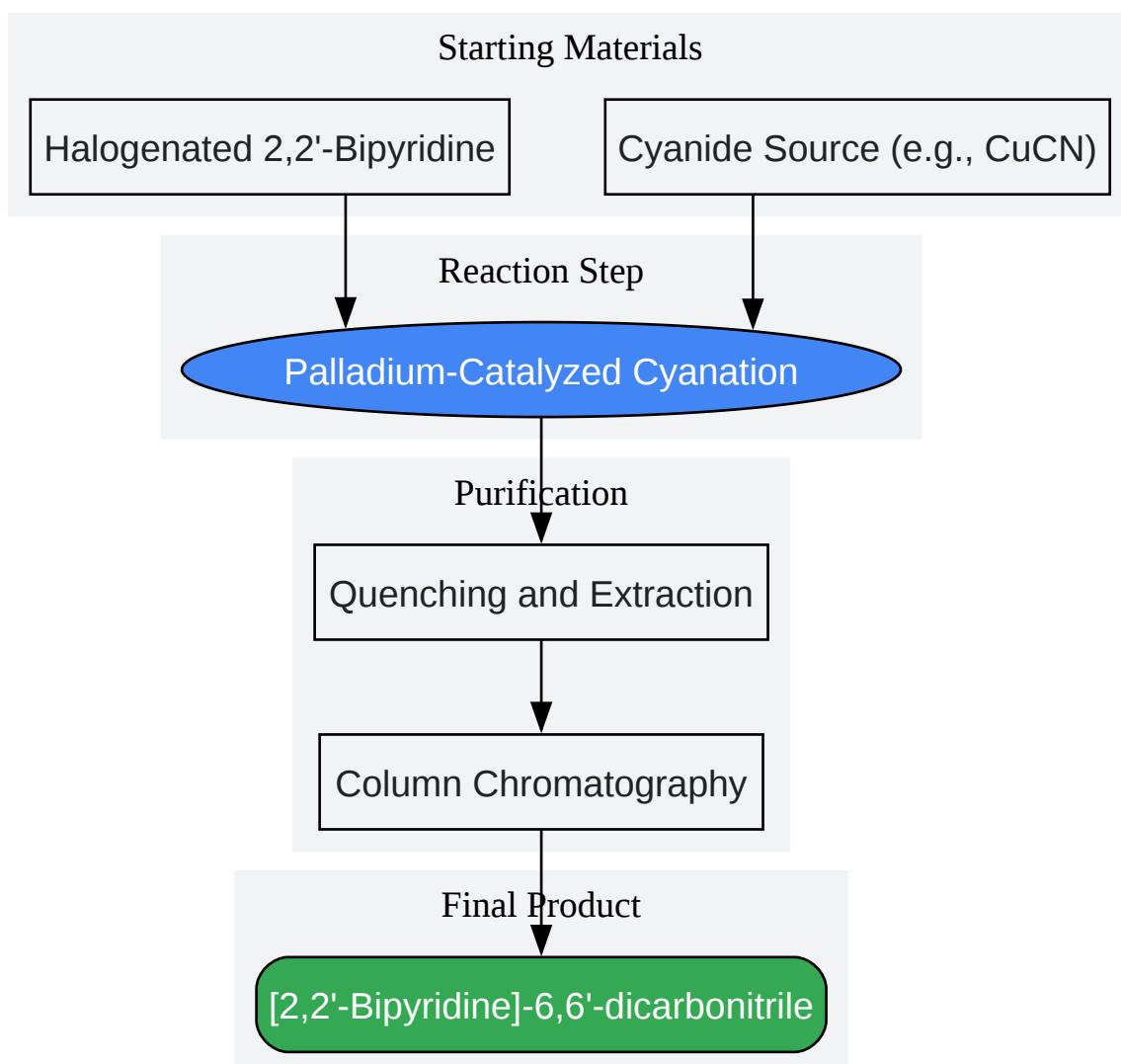
An In-Depth Technical Guide to **[2,2'-Bipyridine]-6,6'-dicarbonitrile**

Abstract

[2,2'-Bipyridine]-6,6'-dicarbonitrile is a heterocyclic organic compound featuring a bipyridine core functionalized with two nitrile groups. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly for researchers, scientists, and professionals in drug development. The document includes a summary of its molecular data, a discussion of its role as a versatile ligand in coordination chemistry, and its potential as a building block in the synthesis of more complex molecules.

Chemical Properties

[2,2'-Bipyridine]-6,6'-dicarbonitrile is a solid at room temperature with a defined molecular structure that lends itself to a variety of chemical transformations. The presence of the bipyridine scaffold allows it to act as a chelating agent, while the nitrile groups can be further modified.


Property	Value	Reference
Molecular Weight	206.21 g/mol	[1]
Molecular Formula	C ₁₂ H ₆ N ₄	[1]
CAS Number	4411-83-0	[1]
MDL Number	MFCD00797251	[1]
Purity	Typically ≥97%	[1]

Synthesis

The synthesis of **[2,2'-bipyridine]-6,6'-dicarbonitrile** and its isomers can be approached through several synthetic routes, often involving the modification of a pre-existing bipyridine scaffold or the construction of the bipyridine ring from pyridine precursors. A common strategy involves the cyanation of halogenated bipyridines.

A related isomer, 2,2'-bipyridine-5,5'-dicarbonitrile, can be synthesized through methods such as the dehydration of 2,2'-bipyridine-5,5'-dicarboxamide or the nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine, which offers high yields.[\[2\]](#) These general strategies can be adapted for the synthesis of the 6,6'-dicarbonitrile isomer.

Below is a logical workflow for a potential synthesis route.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis of **[2,2'-Bipyridine]-6,6'-dicarbonitrile**.

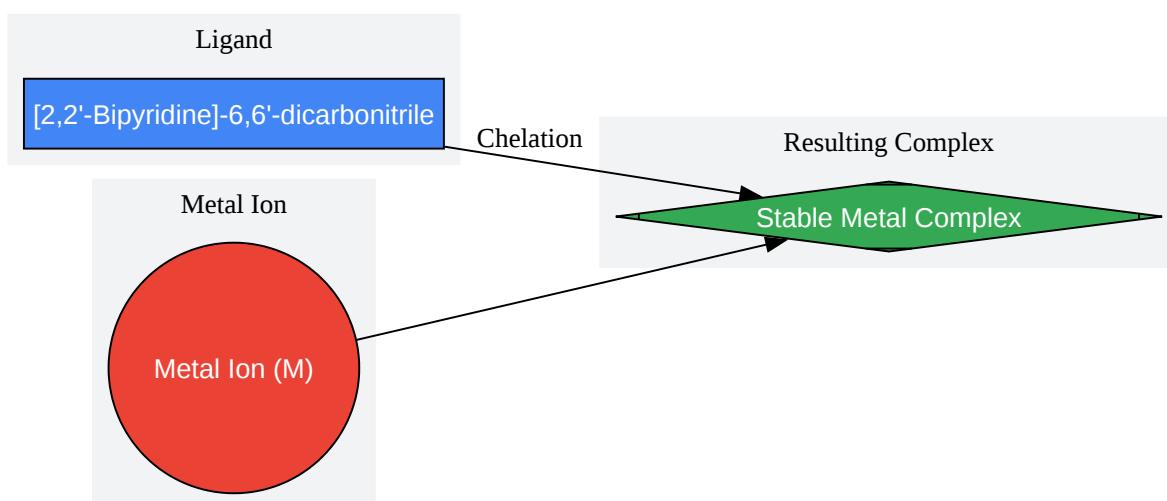
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **[2,2'-Bipyridine]-6,6'-dicarbonitrile** is not readily available in the provided search results, a general procedure for a palladium-catalyzed cyanation of a dihalo-bipyridine precursor is outlined below. This protocol is representative of a common method for introducing nitrile groups to aromatic rings.

Synthesis of **[2,2'-Bipyridine]-6,6'-dicarbonitrile** via Palladium-Catalyzed Cyanation

- Materials: 6,6'-dibromo-2,2'-bipyridine, copper(I) cyanide, palladium(II) acetate, a phosphine ligand (e.g., triphenylphosphine), and a high-boiling point solvent (e.g., DMF or DMSO).
- Procedure:
 - To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 6,6'-dibromo-2,2'-bipyridine, copper(I) cyanide, palladium(II) acetate, and the phosphine ligand.
 - Add the anhydrous solvent via syringe.
 - Heat the reaction mixture to a temperature appropriate for the chosen solvent and catalyst system (typically $>100^{\circ}\text{C}$) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
 - After cooling to room temperature, quench the reaction mixture with an aqueous solution of a complexing agent for copper, such as ethylenediamine or aqueous ammonia.
 - Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield pure **[2,2'-Bipyridine]-6,6'-dicarbonitrile**.

Applications in Research and Drug Development


Bipyridine derivatives are significant in contemporary chemistry due to their ability to act as bidentate chelating ligands, forming stable complexes with a wide array of metal ions.^[2] The electron-withdrawing nature of the nitrile groups in **[2,2'-Bipyridine]-6,6'-dicarbonitrile** modifies the π -acceptor capacity of the ligand, enhancing its coordination ability and the stability of the resulting metal complexes.^[2]

These characteristics make it a valuable component in:

- Coordination Chemistry: The molecule can be used to create one-, two-, and three-dimensional coordination polymers with diverse topologies and properties.^[2] The choice of

metal ions and reaction conditions can lead to materials with interesting magnetic, optical, or porous characteristics.[2]

- Supramolecular Chemistry: It serves as a building block for creating macrocycles and other complex supramolecular structures.
- Drug Development: Bipyridine derivatives have been explored for their anticancer effects.[3] The ability to form stable metal complexes is a key feature in the design of new therapeutic agents. While research on the 6,6'-dicarbonitrile isomer is less prevalent, related bipyridine compounds have shown potential in inducing apoptosis in cancer cells.[3] The nitrile groups can also be hydrolyzed to carboxylic acids, which can improve aqueous solubility, an important factor in drug design.[2]

[Click to download full resolution via product page](#)

Chelation of a metal ion by **[2,2'-Bipyridine]-6,6'-dicarbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. 2,2'-Bipyridine-5,5'-dicarbonitrile | 1802-29-5 | Benchchem [benchchem.com]
- 3. 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[2,2'-Bipyridine]-6,6'-dicarbonitrile molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335946#2-2-bipyridine-6-6-dicarbonitrile-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com